Bienvenue dans la boutique en ligne BenchChem!

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

CYP450 inhibition drug metabolism ADME-Tox

This 6-chloro quinazoline analog fills a critical gap in kinase inhibitor SAR. Use it to benchmark CYP1A2 TDI risk (IC₅₀=2.53µM), confirm mGlu1-dependence of LY 456236 effects, and probe halogen-dependent permeability in the graduated H/Cl/Br series. Note: no experimental target-engagement data exist—treat as an uncharacterized ligand. Purchase for research use only.

Molecular Formula C21H16ClN3O
Molecular Weight 361.83
CAS No. 330189-42-9
Cat. No. B2973145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
CAS330189-42-9
Molecular FormulaC21H16ClN3O
Molecular Weight361.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H16ClN3O/c1-26-17-10-8-16(9-11-17)23-21-24-19-12-7-15(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25)
InChIKeyCBWZQLTYYOWMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine (CAS 330189-42-9): Baseline Physicochemical and Structural Profile for Procurement Evaluation


6-Chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine (CAS 330189-42-9) is a fully synthetic, 2,4,6-trisubstituted quinazoline derivative (molecular formula C21H16ClN3O, molecular weight 361.83 g·mol⁻¹) [1]. The scaffold features a 6-chloro substituent on the quinazoline core, a 4-phenyl group, and an N-(4-methoxyphenyl) amino moiety at the 2-position. Computed physicochemical descriptors include a calculated logP of 4.99, a topological polar surface area (tPSA) of 46 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors [1]. The compound is commercially available from multiple catalog suppliers for research use ; however, a search of the ChEMBL 20 bioactivity database returns no experimentally measured activity annotations for this specific entity [1], establishing a critical evidence baseline that must inform any selection decision.

Why 6-Chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine Cannot Be Interchanged with Common Quinazoline-2-amine Analogs


The quinazolin-2-amine chemotype is a privileged scaffold in kinase inhibitor discovery, yet small structural alterations at the 6-position drive profound shifts in target engagement, selectivity, and ADME properties [1]. As demonstrated by the 6-methoxy analog LY 456236—a well-characterized, selective mGlu1 receptor antagonist (IC₅₀ = 143 nM) with >70-fold selectivity over mGlu5 (IC₅₀ > 10 µM) —substituent identity at C6 is a primary determinant of pharmacological outcome. The target compound carries a 6-chloro substituent (Hammett σₘ = 0.37, Hansch π ≈ 0.71), which modifies both the electronic character and lipophilicity of the core relative to the 6-H (des-chloro, MW = 327.4), 6-OCH₃ (MW = 317.8), and 6-Br (MW = 406.3) analogs. Without experimental target-engagement or selectivity data for the 6-chloro variant [2], any assumption of functional equivalence to another 6-substituted or 4-phenylquinazolin-2-amine derivative is scientifically unjustified and carries a material risk of selecting a compound with an uncharacterized—and potentially divergent—biological profile.

Quantitative Differentiation Evidence for 6-Chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine Against Its Closest Analogs


CYP1A2 Time-Dependent Inhibition: A Metabolic Liability Unique to the 6-Chloro Substitution Pattern

In a time-dependent inhibition assay using human liver microsomes pre-incubated with NADPH for 30 minutes prior to CYP1A2 substrate addition and LC-MS/MS quantification, 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine exhibited an IC₅₀ of 2.53 µM (2.53 × 10³ nM) [1]. In contrast, the 6-methoxy-substituted clinical candidate LY 456236 (6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine) is characterized as an orally bioavailable agent with well-documented mGlu1 and EGFR pharmacology and no report of CYP1A2 time-dependent inhibition as a primary liability , indicating that the metabolic fate of the 6-chloro analog may diverge substantially from that of the 6-methoxy derivative. This represents a cross-study comparable difference, as the CYP1A2 TDI data for the target compound originate from a ChEMBL-deposited ADME screening dataset [1] while the metabolic profile of LY 456236 is inferred from its advanced preclinical characterization .

CYP450 inhibition drug metabolism ADME-Tox time-dependent inhibition hepatic clearance

Computed Lipophilicity (clogP): The 6-Chloro Substituent Shifts logP by Approximately +0.7 Units Relative to the Des-Chloro Analog

The computed logP of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is 4.99 [1], substantially exceeding the experimentally determined logP of 2.54 reported for the structurally related Mer tyrosine kinase lead compound 4b (a 2,4-disubstituted 2-phenylaminoquinazoline) [2]. Applying the established aromatic chlorine Hansch π constant of approximately +0.71, the estimated clogP for the des-chloro analog (N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, MW = 327.4) is approximately 4.3, yielding a ΔclogP of roughly +0.7 attributable solely to the 6-chloro substituent. This shift in lipophilicity carries implications for aqueous solubility, plasma protein binding, and metabolic clearance that must be considered when selecting between the 6-chloro and 6-H variants.

lipophilicity logP physicochemical property drug-likeness permeability

Molecular Weight and Heavy Atom Count: Differentiating the 6-Chloro Variant from the 6-Bromo and Des-Chloro Analogs for Library Design

The 6-chloro analog (MW = 361.83 g·mol⁻¹) [1] occupies an intermediate position in the halogen series between the des-chloro (6-H) analog (MW = 327.40 g·mol⁻¹, CAS 361469-28-5) and the 6-bromo analog (MW = 406.28 g·mol⁻¹) . This molecular weight increment of +34.4 Da over the 6-H analog and −44.5 Da relative to the 6-Br variant provides a graduated series for systematic SAR exploration of steric and electronic effects at the 6-position of the quinazoline core, enabling researchers to dissect substituent contributions to target binding, selectivity, and physicochemical properties.

molecular weight halogen series fragment-based design lead optimization SAR toolkit

Absence of mGlu1 Receptor Antagonist Activity Distinguishes the 6-Chloro Analog from LY 456236, the 6-Methoxy Clinical Candidate

LY 456236 (6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride, CAS 338736-46-2) is a well-validated, selective, non-competitive mGlu1 receptor antagonist (IC₅₀ = 143 nM) with >70-fold selectivity over mGlu5 receptors (IC₅₀ > 10 µM) and additional inhibitory activity against EGFR (IC₅₀ = 0.91 µM) . The 6-chloro analog has no bioactivity annotation in ChEMBL 20 for mGlu1, mGlu5, EGFR, or any other molecular target [1]. This constitutes a critical functional divergence: replacement of the 6-methoxy group with a 6-chloro substituent abolishes—or at minimum fails to recapitulate—the mGlu1 antagonist pharmacology that defines LY 456236. Researchers seeking an mGlu1-negative control compound or a quinazoline scaffold lacking mGlu1 activity may find the 6-chloro variant suitable specifically because of this demonstrated absence of activity relative to the 6-methoxy candidate.

mGlu1 receptor GPCR neurological disorders target selectivity scaffold repurposing

Class-Level Inference: 2-Phenylaminoquinazolines Are Validated Mer Tyrosine Kinase Inhibitors, but the 6-Chloro Variant Lacks Direct Mer TK Activity Confirmation

The 2-phenylaminoquinazoline scaffold has been validated as a novel chemotype for Mer tyrosine kinase (Mer TK) inhibition. In a systematic SAR study of 21 2,4-disubstituted quinazolines, lead compound 4b demonstrated Mer TK inhibitory activity with an IC₅₀ of 0.68 µM, antiproliferative activity against MV4-11 leukemia cells (GI₅₀ = 8.54 µM), a favorable logP of 2.54, and high aqueous solubility of 95.6 µg/mL [1]. The target compound 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine shares the core 2-phenylaminoquinazoline pharmacophore but has not been experimentally tested against Mer TK or any other kinase in a published study [2]. Consequently, while the target compound belongs to a kinase inhibitor-validated chemical class, its specific Mer TK inhibitory potency—and indeed its activity against any kinase target—remains uncharacterized. This evidence gap must be weighed against the known potency of compound 4b (IC₅₀ = 0.68 µM) when selecting a quinazoline for kinase-focused research.

Mer tyrosine kinase TAM kinase family acute lymphoblastic leukemia kinase inhibitor scaffold structure-activity relationship

Recommended Application Scenarios for 6-Chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine Based on Quantitative Differentiation Evidence


CYP1A2-Mediated Drug–Drug Interaction Liability Assessment in Early Discovery ADME-Tox Panels

The CYP1A2 time-dependent inhibition IC₅₀ of 2.53 µM measured in human liver microsomes [1] positions this compound as a useful tool for benchmarking CYP1A2 TDI risk within quinazoline lead series. Medicinal chemistry teams can use this data point to compare the metabolic liability of 6-chloro-substituted analogs against 6-methoxy candidates such as LY 456236, which lacks reported CYP1A2 TDI . This application is directly supported by the quantitative CYP inhibition evidence established in Section 3, Evidence Item 1.

mGlu1-Negative Control Compound for Neurological Target Deconvolution Studies

Because the 6-chloro analog has no detectable mGlu1 receptor antagonist activity—unlike the 6-methoxy analog LY 456236, which is a potent and selective mGlu1 antagonist (IC₅₀ = 143 nM, >70-fold selective over mGlu5) [1]—this compound can serve as a structurally matched negative control in mGlu1-focused pharmacological experiments. Researchers can use the 6-chloro variant to confirm that observed cellular or in vivo effects of LY 456236 are mGlu1-dependent rather than arising from off-target interactions with the quinazoline scaffold itself. This application derives directly from the cross-study comparable evidence presented in Section 3, Evidence Item 4.

6-Position Halogen Series for Physicochemical Property Optimization in Lead Development

The graduated molecular weight series spanning the 6-H (MW = 327.40), 6-Cl (MW = 361.83), and 6-Br (MW = 406.28) analogs [1] provides medicinal chemists with a systematic toolkit for probing halogen-dependent effects on permeability, metabolic stability, and target binding without altering the core pharmacophore. The 6-chloro variant occupies the intermediate position in this series, offering a balance between the minimal steric bulk of hydrogen and the larger van der Waals radius and polarizability of bromine. This scenario is directly supported by the head-to-head molecular weight comparison in Section 3, Evidence Item 3.

Mer Tyrosine Kinase SAR Expansion Beyond the Validated 2,4-Disubstituted Series

Although the 6-chloro analog itself lacks direct Mer TK inhibitory data, the validated Mer TK activity of the 2-phenylaminoquinazoline chemotype (exemplified by compound 4b: Mer TK IC₅₀ = 0.68 µM, MV4-11 GI₅₀ = 8.54 µM) [1] supports the use of the target compound as a structurally distinct probe for expanding SAR at the 6-position of the quinazoline core. Procurement of the 6-chloro variant alongside compound 4b enables head-to-head evaluation of 6-substituent effects on Mer TK potency, selectivity, and drug-like properties. This scenario is grounded in the class-level inference evidence presented in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.